对-戊氧基苄亚胺对-庚基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

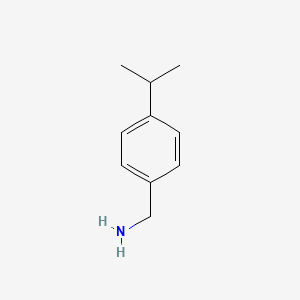

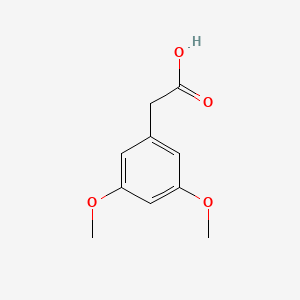

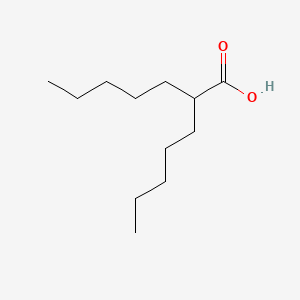

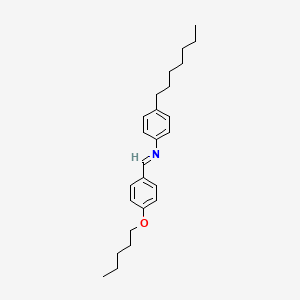

P-Pentyloxybenzylidene p-heptylaniline is a chemical compound with the molecular formula C25H35NO . It is also known by other names such as N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine . The compound has a molecular weight of 365.6 g/mol .

Molecular Structure Analysis

The molecular structure of p-Pentyloxybenzylidene p-heptylaniline consists of 25 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The InChI representation of the molecule isInChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.6 g/mol . It has a computed XLogP3-AA value of 8.5 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 2 hydrogen bond acceptors . It has a rotatable bond count of 13 . The exact mass and monoisotopic mass of the compound are 365.271864740 g/mol . The topological polar surface area of the compound is 21.6 Ų .科学研究应用

Nonlinear Optical Applications

The presence of the benzene ring in the compound makes benzoates excellent candidates for nonlinear optical applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light. This non-linearity is typically observed only at very high light intensities.

Single Crystal Growth

Single crystals of propyl-p-hydroxybenzoate, which belongs to the benzoate family, were synthesized using a slow evaporation solution growth technique . Single crystals have gained immense attention due to their increasing applications in the field of nuclear science, electronics, lasers, etc .

Thermal and Mechanical Studies

Mechanical studies were conducted using a Vickers microhardness tester and the thermal stability of the compound was assessed using thermogravimetric analysis . The activation energy was calculated using the Coats-Redfern method .

Topological Investigations

The inter and intramolecular charge transfer of propyl-p-hydroxybenzoate has been determined using topological investigations utilizing atoms in molecules package .

Density and Ultrasonic Velocity Studies

Density and ultrasonic velocity studies have been conducted on N (p-n-heptyloxybenzylidene) p-n-pentylaniline . These studies can provide valuable information about the phase transitions in the compound.

Phase Transition Studies

Phase transition studies have been conducted on N (p-n-pentyloxy benzylidene) p-n-decyl aniline . These studies can provide insights into the polymesomorphisms exhibited by the compound.

属性

IUPAC Name |

N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDDGRNEMVCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Pentyloxybenzylidene p-heptylaniline | |

CAS RN |

39777-20-3 |

Source

|

| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。